molecular formula C16H15N3O2S B10871246 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methylbenzoate

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methylbenzoate

Katalognummer: B10871246
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: YOOWMYMKJSPEPK-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-formylphenyl 4-methylbenzoate with thiosemicarbazide in the presence of an acid catalyst. This step forms the hydrazone intermediate.

    Cyclization: The intermediate undergoes cyclization under basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxo derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted hydrazones.

Wissenschaftliche Forschungsanwendungen

3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl benzoate
  • 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-chlorobenzoate

Uniqueness

3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its methylbenzoate moiety enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H15N3O2S

Molekulargewicht

313.4 g/mol

IUPAC-Name

[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C16H15N3O2S/c1-11-5-7-13(8-6-11)15(20)21-14-4-2-3-12(9-14)10-18-19-16(17)22/h2-10H,1H3,(H3,17,19,22)/b18-10+

InChI-Schlüssel

YOOWMYMKJSPEPK-VCHYOVAHSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=S)N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.